molecular formula C15H17N5O2 B1208833 2-[2-[(1-Phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol

2-[2-[(1-Phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol

Cat. No. B1208833
M. Wt: 299.33 g/mol
InChI Key: XEQIIUKONKYJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(1-phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Characterization

  • Pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to 2-[2-[(1-Phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol, have been synthesized through various chemical reactions. For instance, Miyashita et al. (1990) demonstrated the synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives using a reaction with 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide (Miyashita et al., 1990).
  • Goryaeva et al. (2013) explored the synthesis of ethyl 2,7-dihydroxy-7-(polyfluoroalkyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-carboxylates and their transformation into various derivatives under different conditions (Goryaeva et al., 2013).

Chemical Properties and Reactions

  • Rahmouni et al. (2014) reported the preparation of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its subsequent reactions to yield various dipolarophiles and isoxazolines, demonstrating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in chemical synthesis (Rahmouni et al., 2014).
  • Liu et al. (2015) developed an efficient one-pot synthesis method for pyrazolo[3,4-d]pyrimidine derivatives, further highlighting the synthetic accessibility of these compounds (Liu et al., 2015).

Biological Activity and Applications

  • Dangi et al. (2011) synthesized alkoxyphthalimide derivatives of imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-one, which were screened for antimicrobial activities, indicating the potential biomedical applications of these compounds (Dangi et al., 2011).
  • Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives (Rahmouni et al., 2016).

properties

Product Name

2-[2-[(1-Phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

2-[2-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C15H17N5O2/c21-7-9-22-8-6-16-14-13-10-19-20(15(13)18-11-17-14)12-4-2-1-3-5-12/h1-5,10-11,21H,6-9H2,(H,16,17,18)

InChI Key

XEQIIUKONKYJGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCOCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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